
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound that has been studied for various chemical and physical properties. It is involved in different chemical reactions and possesses unique molecular and chemical properties.
Synthesis Analysis
The compound can be synthesized through multiple steps starting from specific precursors. Typically, sulfonyl chlorides are used as starting materials for preparing sulfonamide and sulfonate derivatives, including compounds similar to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. These processes often involve environmentally friendly conditions, employing water and sodium carbonate as HCl scavengers, and using coupling agents like OxymaPure/diisopropylcarbodiimide (Almarhoon et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid has been determined through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques help confirm the molecular identity and structure of the synthesized compound (Hayun et al., 2012).
科学的研究の応用
Novel Synthesis and Pharmaceutical Applications
The review on novel synthesis methods of omeprazole and related compounds, which shares a similarity in chemical structure with the target compound due to the presence of a sulfonyl group, highlights the development of proton pump inhibitors and their pharmaceutical impurities. This indicates the importance of such compounds in developing anti-ulcer drugs and understanding their impurities for quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Remediation
Redox mediators, which can be structurally related to the target compound through their ability to facilitate electron transfer processes, are utilized in the degradation of organic pollutants. Their applications in enhancing the efficiency of enzymatic remediation of pollutants highlight the potential of chemically active compounds in environmental sciences (Husain & Husain, 2007).
Antioxidant Capacity and Biochemical Research
Studies on the antioxidant capacity of compounds like ABTS, which involve redox processes, can be related to the research interest in compounds with sulfonyl groups due to their potential redox activities. This research provides insights into the mechanisms of antioxidant assays and the biological relevance of these compounds in preventing oxidative stress (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Interest in Morpholine Derivatives
The review on the pharmacological profile of morpholine derivatives, which includes a focus on the morpholine group present in the target compound, discusses the wide range of biological activities associated with these compounds. This encompasses their role in drug development for various therapeutic applications, indicating the broad potential of morpholine-containing compounds in medicinal chemistry (Asif & Imran, 2019).
Benzoic Acid and Gut Function
Research on benzoic acid, which is structurally related to the target compound, reveals its role in improving gut functions. This encompasses its antibacterial and antifungal properties and its ability to regulate enzyme activity, redox status, immunity, and microbiota in the gastrointestinal tract. Such studies demonstrate the importance of benzoic acid derivatives in nutritional sciences and gut health (Mao, Yang, Chen, Yu, & He, 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQDWZRROHWPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid | |
CAS RN |
168890-59-3 |
Source


|
| Record name | 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168890-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 168890-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

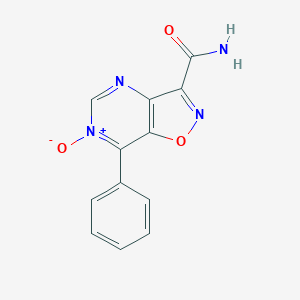
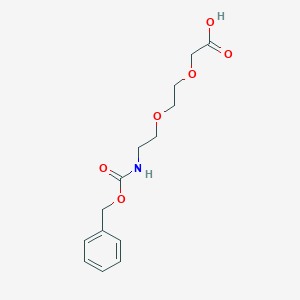
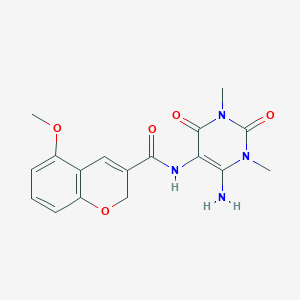
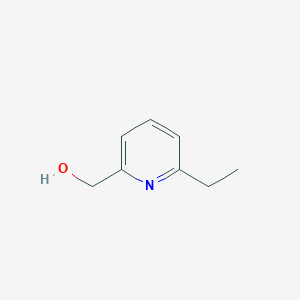
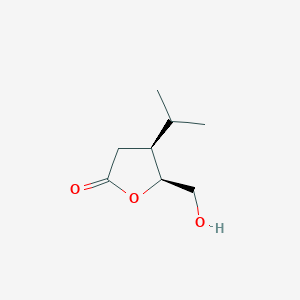
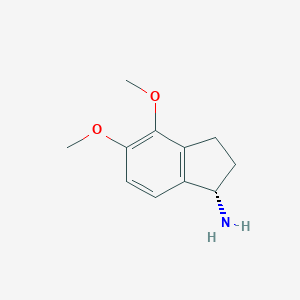
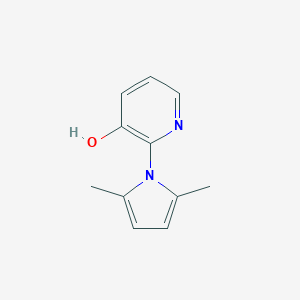
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
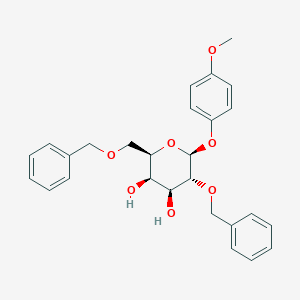
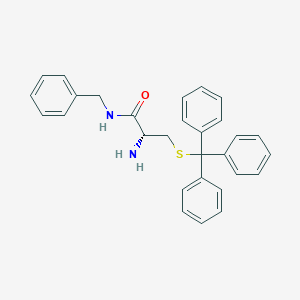
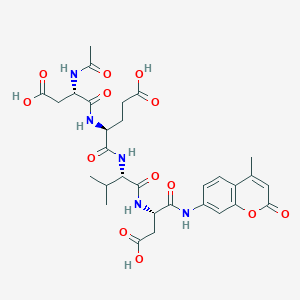
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
